5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an isopropyl group and a p-tolyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method involves the coupling of a biphenyl derivative with an isopropyl group and a p-tolyl group under specific reaction conditions. For instance, the reaction may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for forming carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .
Scientific Research Applications
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine
- 5-Isopropyl-N-(m-tolyl)-[1,1’-biphenyl]-2-amine
- 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-3-amine
Uniqueness
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C22H23N |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C22H23N/c1-16(2)19-11-14-22(23-20-12-9-17(3)10-13-20)21(15-19)18-7-5-4-6-8-18/h4-16,23H,1-3H3 |
InChI Key |
CQOHBXNHOIMKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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